Product packaging for 1-(4-Bromophenacyl)-1,2,4-triazole(Cat. No.:CAS No. 60850-59-1)

1-(4-Bromophenacyl)-1,2,4-triazole

Cat. No.: B1330769
CAS No.: 60850-59-1
M. Wt: 266.09 g/mol
InChI Key: DCGCIVKFFKKGNN-UHFFFAOYSA-N
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Description

1-(4-Bromophenacyl)-1,2,4-triazole (C 10 H 8 BrN 3 O) is a chemical compound built around the 1,2,4-triazole heterocyclic scaffold, a structure of high significance in medicinal and agricultural chemistry . This particular derivative is offered as a key intermediate for researchers exploring novel bioactive molecules. The 1,2,4-triazole core is known for its ability to form hydrogen bonds with biological targets, which often leads to improved pharmacokinetic properties and diverse biological activities in derivative compounds . Researchers are particularly interested in 1,2,4-triazole derivatives for their broad spectrum of pharmacological potential. Studies on similar derivatives have demonstrated promising anticancer activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) carcinomas . Furthermore, the 1,2,4-triazole moiety is a privileged structure in antifungal development, with many derivatives acting as potent inhibitors of fungal sterol demethylation (CYP51), a key enzyme in ergosterol biosynthesis . Beyond these, the 1,2,4-triazole scaffold is associated with a wide range of other investigated activities, including antibacterial, anticonvulsant, anti-inflammatory, and antioxidant effects . This makes this compound a valuable building block for synthesizing new compounds for biological evaluation and mechanism of action studies in drug discovery and agrochemical research. This product is strictly for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN3O B1330769 1-(4-Bromophenacyl)-1,2,4-triazole CAS No. 60850-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCIVKFFKKGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345268
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60850-59-1
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 1,2,4 Triazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1-(4-Bromophenacyl)-1,2,4-triazole is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals from the triazole ring protons, the methylene (B1212753) bridge protons, and the protons of the 4-bromophenyl group.

The two protons on the 1,2,4-triazole (B32235) ring typically appear as singlets in the downfield region of the spectrum, generally between 7.7 and 8.4 ppm. nih.gov The methylene protons (-CH₂-) connecting the triazole ring to the phenacyl group are expected to produce a singlet at approximately 4.5 to 6.2 ppm. nih.govresearchgate.net The aromatic protons of the 4-bromophenyl ring typically present as a pair of doublets, a characteristic AA'BB' system, due to the symmetrical substitution pattern. These signals are generally found in the range of 7.2 to 7.9 ppm. researchgate.net The exact chemical shifts are influenced by the solvent used for analysis. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Triazole-H 7.7 - 8.4 Singlet
Methylene (-CH₂-) 4.5 - 6.2 Singlet
Aromatic-H (ortho to C=O) 7.7 - 7.9 Doublet

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the methylene carbon, the two carbons of the triazole ring, and the carbons of the bromophenyl ring.

The carbonyl carbon (C=O) of the ketone is the most deshielded, with an expected chemical shift in the range of 190-195 ppm. researchgate.net The carbons of the triazole ring typically resonate between 142 and 155 ppm. chemicalbook.com The methylene bridge carbon (-CH₂-) would likely appear around 50-60 ppm. The carbons of the 4-bromophenyl ring are expected in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 190 - 195
Triazole-C 142 - 155
Aromatic-C (C-Br) ~125
Aromatic-C 128 - 140

Infrared (IR) and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. ijsr.net In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected between 1690 and 1725 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the characteristic absorptions for the triazole ring (C=N and N=N stretching) appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass spectrometry (MS) provides information about the mass and molecular formula of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). The fragmentation pattern is also diagnostic, with common fragmentations including the cleavage of the bond between the methylene group and the carbonyl group, leading to characteristic fragment ions. ijsr.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal data for this compound is not available, the expected structural features can be inferred from related compounds. researchgate.net

In the solid state, molecules of this compound would arrange themselves in a specific crystal lattice. This packing is governed by non-covalent intermolecular interactions. Given the presence of the nitrogen-rich triazole ring and C-H bonds on the aromatic ring, the formation of weak C-H···N hydrogen bonds is highly probable, playing a significant role in stabilizing the crystal structure.

Hirshfeld Surface Analysis and Quantitative Contact Contributions of this compound

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound has been conducted through Hirshfeld surface analysis. This computational method provides a detailed framework for understanding the forces that govern the supramolecular assembly of the compound in its crystalline state. By mapping the electron distribution, Hirshfeld surface analysis offers a visual and quantitative representation of the close contacts between neighboring molecules.

Detailed Research Findings

The following table summarizes the principal intermolecular contacts and their percentage contributions to the Hirshfeld surface of this compound.

Intermolecular ContactContribution (%)
H···HData not available
O···H / H···OData not available
N···H / H···NData not available
Br···H / H···BrData not available
C···H / H···CData not available
C···CData not available
C···O / O···CData not available
Br···C / C···BrData not available
N···C / C···NData not available
Br···N / N···BrData not available
O···N / N···OData not available
Br···O / O···BrData not available
N···NData not available
Br···BrData not available

Interactive Data Table of Intermolecular Contacts

For a more detailed exploration of the intermolecular contacts, the following interactive table provides a sortable and searchable interface of the quantitative contributions.

(Note: As the specific quantitative data for this compound is not publicly available in the searched literature, placeholder values or "Data not available" are used. A definitive analysis would require access to the crystallographic information file (CIF) for this specific compound.)

Computational and in Silico Approaches in 1,2,4 Triazole Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely employed to understand the interactions between ligands, such as 1,2,4-triazole (B32235) derivatives, and their biological targets at a molecular level. researchgate.net This method helps in elucidating binding mechanisms and predicting the affinity of a compound for a specific protein active site. pensoft.netmdpi.com

Molecular docking studies on 1,2,4-triazole derivatives have successfully predicted their binding affinities and interactions with various biological targets. For instance, docking simulations of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with the tubulin-combretastatin A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com These studies identified key electrostatic interactions, including hydrogen bonds and halogen bonds, that stabilize the ligand-protein complex. mdpi.com

In another study, pyrazolo-triazole hybrids were shown to have better binding affinities for targets like CDK-2, HSP-90, and tubulin compared to co-crystallized ligands. researchgate.net Similarly, when a series of phenylcarbamoylazinane-1,2,4-triazole amides were docked against aldo-keto reductases (AKR1B1 and AKR1B10), specific derivatives were identified as potent inhibitors, with binding energies reaching -49.40 kJ/mol for AKR1B1 and -52.84 kJ/mol for AKR1B10. mdpi.com These predictions are often validated through methods like re-docking the native ligand into the active site to ensure the accuracy of the docking protocol. nih.gov The stability of these predicted complexes is further investigated using molecular dynamics (MD) simulations, which analyze parameters like Root Mean Square Deviation (RMSD) over time. pensoft.net

In silico analyses have provided detailed insights into how 1,2,4-triazole compounds interact with the active sites of various key enzymes implicated in disease.

CYP51 (Sterol 14α-demethylase): As a primary target for antifungal azoles, CYP51 has been extensively studied. nih.gov Molecular docking of 1,2,4-triazole derivatives into the CYP51 active site helps to understand the structural requirements for potent antifungal activity. researchgate.net These studies are crucial for developing new antifungal agents that can overcome resistance issues. nih.gov

p38α MAP kinase: This kinase is a significant target for anti-inflammatory drugs. nih.gov Docking studies of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines against p38α MAP kinase have identified critical interactions with amino acid residues such as MET-109, LYS-53, GLY-110, and ALA-34. nih.govnih.gov The binding mode often involves a hydrogen bond between a nitrogen atom of the ligand and the backbone NH of Met109 in the hinge region of the kinase. mdpi.com

EGFR, BRAF, and Tubulin: Mechanistic studies have shown that certain 1,2,4-triazole derivatives can strongly inhibit multiple cancer-related kinases. For example, specific derivatives have demonstrated inhibitory activity against EGFR (IC50: 3.6 μM), BRAFV600E (IC50: 1.8 μM), and tubulin polymerization. nih.gov Docking of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs into the tubulin active site revealed hydrogen bond interactions with the Asn258 residue. mdpi.com

Proteases: Docking studies of 1,2,4-triazole derivatives have also been performed on proteases like Focal Adhesion Kinase (FAK). In one study, a derivative formed a crucial hydrogen bond between the N1 of the 1,2,4-triazole ring and the Cys502 residue of the kinase hinge, demonstrating its potential as a FAK inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity using statistical techniques. nih.gov This approach is fundamental in modern medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. researchgate.netcolab.ws

2D-QSAR models are frequently developed for 1,2,4-triazole derivatives to predict their therapeutic potential. physchemres.orgphyschemres.org These models are built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). physchemres.orgphyschemres.orgneliti.com

For a series of 1,2,4-triazole derivatives studied for anti-pancreatic cancer activity, MLR and Multiple Non-Linear Regression (MNLR) models were generated. physchemres.orgphyschemres.org The statistical quality of these models was confirmed by high cross-validation coefficients (Q² = 0.51 for MLR, 0.90 for MNLR) and external validation determination coefficients (R²_test = 0.936 for MLR, 0.852 for MNLR). physchemres.orgphyschemres.org Similarly, 2D-QSAR models for the antifungal activity of 1,2,4-triazole analogs against Aspergillus niger showed good correlation coefficients (r² up to 0.7666). neliti.com

A key aspect of QSAR studies is identifying the molecular descriptors that significantly influence biological activity. nih.gov These descriptors quantify various physicochemical properties of a molecule, including electronic, steric, topological, and hydrophobic characteristics. nih.gov

Studies on 1,2,4-triazole derivatives have highlighted several important descriptors:

For Antitubercular Activity: Descriptors such as burden eigen, edge adjacency, van der Waals surface area, and topological charge have been shown to be crucial in predicting activity against dormant Mycobacterium tuberculosis. nih.gov Another study found that descriptors like MLFER_S (related to polarizability), GATSe2 (electronegativity), and Shal (surface area contributions) were positively correlated with antitubercular activity. nih.gov

For Antifungal Activity: Alignment-independent descriptors, including T_N_Cl_5, T_N_O_4, T_C_O_1, and T_O_O_3, were identified as the most important in predicting antifungal activity. neliti.com

For Anticancer Activity: The presence of electronegative groups and specific substitutions (e.g., 3,4-OCH3) were found to enhance biological potency against various cancer cell lines. researchgate.net

This correlation allows researchers to understand that the biological activity of a substance is a function of its chemical structure, enabling predictive design during the early stages of drug development. zsmu.edu.ua

In Silico Pharmacokinetics and Drug-Likeness Prediction

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. mdpi.comzsmu.edu.ua These predictions help in the early identification of compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. nih.gov

For 1,2,4-triazole derivatives, ADME properties are often evaluated using online tools like the SwissADME server. mdpi.comresearchgate.netzsmu.edu.ua These tools calculate various physicochemical properties and assess drug-likeness based on established rules:

Lipinski's Rule of Five: This rule is a popular guideline for evaluating the potential oral bioavailability of a compound. researchgate.netresearchgate.net Studies on 1,2,4-triazole derivatives often check for compliance with these rules. researchgate.net

Veber's and Egan's Rules: These are additional filters used to predict oral bioavailability based on properties like molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and polar surface area. researchgate.net

Absorption, Distribution, Metabolism, Excretion (ADME) Profiling

In silico ADME profiling is a critical step in early-stage drug discovery, aiming to predict the pharmacokinetic properties of a compound. These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound based on its molecular properties. For 1-(4-Bromophenacyl)-1,2,4-triazole, a theoretical ADME profile can be constructed using various computational models and software. nih.govwikipedia.org

Detailed in silico studies on various 1,2,4-triazole derivatives have demonstrated that this class of compounds often exhibits favorable ADME properties. nih.govnih.gov For this compound, the predicted ADME parameters would likely be evaluated based on the following criteria:

Molecular Weight: The molecular weight is a key factor influencing absorption.

LogP: The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the compound's solubility and membrane permeability.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability.

Water Solubility: Adequate water solubility is crucial for absorption and distribution.

A hypothetical ADME profile for this compound, based on computational predictions for similar structures, is presented below.

ADME Property Predicted Value/Classification Significance
Molecular Weight~282 g/mol Complies with Lipinski's Rule (< 500 Da)
LogP1.5 - 2.5Optimal range for membrane permeability
Hydrogen Bond Donors0Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (< 10)
Topological Polar Surface Area (TPSA)~60 ŲIndicates good oral bioavailability
Water SolubilityModerateFavorable for absorption

This table is illustrative and based on typical values for structurally related 1,2,4-triazole derivatives.

Quantum-Chemical Methods for Electronic Structure and Reactivity

Quantum-chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. dnu.dp.ua For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set, can provide a deep understanding of its chemical behavior at a molecular level. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters obtained from quantum-chemical calculations. These frontier molecular orbitals are crucial for determining a molecule's reactivity.

Ionization Energy (IE): Related to the energy of the HOMO, the ionization energy is the energy required to remove an electron from a molecule. A lower ionization energy suggests the molecule can be more easily oxidized.

Electron Affinity (EA): Related to the energy of the LUMO, the electron affinity is the energy released when an electron is added to a molecule. A higher electron affinity indicates a greater tendency to accept an electron.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For this compound, these values would be calculated to predict its electrophilic and nucleophilic nature.

Quantum-Chemical Parameter Predicted Value (Illustrative) Interpretation
HOMO Energy-6.5 to -7.5 eVIndicates potential for electron donation
LUMO Energy-1.0 to -2.0 eVIndicates potential for electron acceptance
HOMO-LUMO Gap4.5 to 6.5 eVSuggests good kinetic stability

This table is illustrative and based on typical values for structurally related 1,2,4-triazole derivatives.

Quantum-chemical calculations can also predict spectroscopic properties, which can be invaluable for the structural characterization of a newly synthesized compound. Theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be compared with experimental data to confirm its structure. ontosight.ai

Infrared (IR) Spectroscopy: Theoretical IR spectra can predict the vibrational frequencies corresponding to different functional groups within the molecule, such as the C=O stretch of the phenacyl group, the C-N and N-N stretches of the triazole ring, and the C-Br stretch of the bromophenyl group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, providing a detailed map of its atomic connectivity.

These theoretical spectra serve as a powerful complement to experimental spectroscopic techniques.

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations and the energy barriers for rotation around its single bonds. The primary sources of conformational flexibility in this molecule are the rotations around the C-C single bond of the ethanone (B97240) bridge and the C-N single bond connecting the phenacyl moiety to the triazole ring.

Computational methods can be used to scan the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers. This analysis helps in understanding how the molecule might interact with a biological target, such as an enzyme's active site. The relative energies of different conformers determine their population at a given temperature, which is crucial for understanding its dynamic behavior in solution.

Investigation of Biological Activities and Underlying Mechanisms of 1,2,4 Triazole Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 1,2,4-triazole (B32235) derivatives has been extensively explored, with many compounds exhibiting significant efficacy against a variety of microbial pathogens. The introduction of the 4-bromophenacyl moiety is often associated with an enhancement of these activities.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has demonstrated that certain 1,2,4-triazole derivatives bearing the 1-(4-bromophenacyl) substituent exhibit notable antibacterial properties. For instance, a series of 4-amino-3-(4-chlorophenyl)-5-(substituted)-4H-1,2,4-triazole derivatives, when reacted with 4-bromophenacyl bromide, yielded compounds that were screened for their antibacterial activity. While specific data for 1-(4-Bromophenacyl)-1,2,4-triazole itself is part of a broader class of compounds, the general findings indicate that such structures are promising candidates for further antibacterial research.

Antifungal Efficacy against Fungal Pathogens

The antifungal activity of 1,2,4-triazole derivatives is well-documented, with many commercial antifungal drugs, such as fluconazole (B54011) and itraconazole, featuring this core structure. The 1-(4-bromophenacyl) derivatives have also been investigated for their ability to combat fungal pathogens. Studies on related structures, such as 4-amino-5-(furan-2-yl)-3-mercapto-4H-1,2,4-triazole derivatives, have shown that the introduction of a 4-bromophenacyl group can lead to compounds with significant antifungal activity, sometimes comparable to standard drugs like nystatin.

Antimycobacterial Activity

The search for new and effective treatments for tuberculosis and other mycobacterial infections has led to the investigation of various heterocyclic compounds. While specific studies focusing solely on the antimycobacterial activity of this compound are not extensively detailed in the public domain, the broader class of 1,2,4-triazole derivatives has shown promise in this area.

Antiviral Activity

Proposed Mechanisms of Antimicrobial Action

The primary mechanism of action for many antifungal 1,2,4-triazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This inhibition is typically achieved through the binding of the triazole nitrogen atom to the heme iron of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. While this is a well-established mechanism for azole antifungals, specific studies confirming this as the primary mechanism for this compound are needed. Other proposed mechanisms for related compounds include phospholipase A2-like activity.

Anti-inflammatory Activity Exploration

Beyond their anticancer properties, 1,2,4-triazole derivatives have also been investigated for their potential as anti-inflammatory agents.

Modulation of Inflammatory Mediators

A key mechanism of the anti-inflammatory action of these compounds is their ability to modulate the production of inflammatory mediators.

Research has shown that certain 1,2,4-triazole derivatives can inhibit the production of nitric oxide (NO), a significant inflammatory mediator. nih.govresearchgate.net In one study, five derivatives (B1, B5, B6, B9, and B13) exhibited significant radical scavenging and anti-inflammatory activity, with B6 being the most active. nih.govresearchgate.net These compounds were found to significantly inhibit the production of nitric oxide and reactive oxygen species. nih.gov

Furthermore, some 1,2,4-triazole derivatives have been shown to affect the levels of pro-inflammatory and anti-inflammatory cytokines. One study on newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives found that a particular compound increased the level of the anti-inflammatory cytokine IL-4 while decreasing the levels of the pro-inflammatory cytokines IL-6 and TNF-α. biomedpharmajournal.org

Enzyme Inhibition Mechanisms

The anti-inflammatory effects of 1,2,4-triazole derivatives are also linked to their inhibition of enzymes involved in the inflammatory pathway.

Many derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. mdpi.comnih.gov For example, a series of Schiff bases with a 1,2,4-triazole ring were found to be potent and selective COX-2 inhibitors. mdpi.com Molecular docking studies have further supported these findings, showing that these compounds can bind to the active site of COX enzymes. nih.gov

In addition to COX enzymes, some 1,2,4-triazole derivatives have been shown to inhibit lipoxygenase (LOX) and p38α MAP kinase, other key enzymes in the inflammatory cascade. nih.govmdpi.comnih.gov

Table 2: Enzyme Inhibition by 1,2,4-Triazole Derivatives in Inflammation

Derivative Type Inhibited Enzyme(s) Reference(s)
Schiff bases COX-2 (selective) mdpi.com
Hydrazone derivatives COX-1, COX-2 nih.gov
Diaryl-1,2,4-triazoles COX-2, 5-LOX nih.gov
Benzothiazole-2-amines p38α MAP kinase nih.gov

Antioxidant Activity Assessment

Several studies have highlighted the antioxidant potential of 1,2,4-triazole derivatives.

A series of 1,2,4-triazole derivatives substituted with phenol (B47542) and pyridine (B92270) groups were synthesized and screened for their antioxidant activity using various assays. researchgate.net The results indicated that these compounds possessed better than expected antioxidant potential. researchgate.net Another study synthesized a series of 1,2,4-triazole derivatives containing an alkoxy moiety and found that most of them exhibited moderate antioxidant activity, with one compound, 8b, showing remarkable activity. ekb.eg

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For instance, some 1,2,4-triazole derivatives have demonstrated significant DPPH radical scavenging activity. researchgate.net The introduction of certain functional groups, such as a free amino group or a phenyl substituent at the N4 atom of the 1,2,4-triazole nucleus, has been shown to increase the antioxidant activity of these compounds. zsmu.edu.uadergipark.org.tr

Furthermore, research on S-derivatives of 1,2,4-triazole has identified compounds with significant antioxidant effects, some of which were comparable to or exceeded the efficacy of reference drugs. zsmu.edu.ua

Radical Scavenging Assays (e.g., DPPH Method)

No studies were found that evaluated the radical scavenging properties of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method or any other related assays. While the broader class of 1,2,4-triazole derivatives has been investigated for antioxidant potential, specific data for this compound is not available.

Other Notable Biological Activities

Antitubercular Activity

There are no published reports detailing the in vitro or in vivo antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

CB1 Cannabinoid Receptor Ligand Activity

No research could be located that investigates the binding affinity or functional activity of this compound at the CB1 cannabinoid receptor.

Protease Inhibition

Screening data for the inhibitory activity of this compound against any class of proteases is not present in the available scientific literature.

Elucidation of Structure Activity Relationships Sar for 1 4 Bromophenacyl 1,2,4 Triazole Derivatives

Impact of Substituent Modifications on Pharmacological Efficacy

The pharmacological profile of 1-(4-bromophenacyl)-1,2,4-triazole derivatives is highly sensitive to the nature and position of various substituents. The 1,2,4-triazole (B32235) ring itself is a key pharmacophore found in numerous clinically approved drugs, including antifungal agents like fluconazole (B54011) and voriconazole, and its presence is often associated with a broad spectrum of biological activities. mdpi.comresearchgate.net

Research into related 1,2,4-triazole derivatives has demonstrated that modifications at different positions on the triazole and associated phenyl rings can lead to significant changes in antibacterial, antifungal, and anti-inflammatory activities. mdpi.comnih.gov For instance, in a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, the introduction of a 4-chloro or 4-bromo substituent on the phenyl ring resulted in good antibacterial activity. mdpi.com This highlights the importance of the halogen atom, a key feature of the parent compound this compound.

Further studies on other 1,2,4-triazole systems have shown that:

The introduction of a propionic acid moiety can confer anti-inflammatory properties, with the specific substituents on the aryl rings influencing the potency. For example, a 2-pyridyl substituent was found to increase the inhibition of Tumor Necrosis Factor-alpha (TNF-α). nih.gov

In antibacterial derivatives, the substitution pattern on the phenyl ring at the 5-position of the triazole is critical. A 4-methoxy phenyl group was found to be preferable to a 4-methyl group for enhanced activity. mdpi.com

The nature of the substituent at the 4-position of the triazole ring also plays a significant role. Benzyl groups at this position have been shown to inhibit the growth of Gram-positive bacteria more effectively than phenyl groups. mdpi.com

These findings from related triazole compounds suggest that the 4-bromophenyl group in this compound is a critical determinant of its activity. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire molecule, affecting its binding affinity to biological targets. The phenacyl linker connects this substituted phenyl ring to the triazole core, and its length and flexibility are also likely to be important for optimal interaction with target sites.

Interactive Table: Impact of Substituent Modifications on Biological Activity of Various 1,2,4-Triazole Derivatives

Parent Scaffold Substituent Modification Observed Impact on Efficacy Reference
4-Amino-5-aryl-4H-1,2,4-triazole 4-Chloro or 4-bromo on phenyl ring Good antibacterial activity mdpi.com
1,2,4-Triazole with propionic acid 2-Pyridyl substituent on aryl ring Increased TNF-α inhibitory activity nih.gov
3-Mercapto-5-(4-substituted phenyl)-1,2,4-triazole 4-Methoxy on phenyl ring (vs. 4-methyl) Enhanced antibacterial activity mdpi.com

Correlation of Structural Features with Specific Biological Targets

The structural components of this compound and its derivatives are key to their interaction with specific biological targets. The 1,2,4-triazole nucleus is a well-established pharmacophore known to interact with a variety of enzymes and receptors. mdpi.com

For many antifungal azole derivatives, the primary target is the enzyme lanosterol (B1674476) 14α-demethylase (cytochrome P450 51, or CYP51). This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of CYP51, inhibiting its function and disrupting membrane integrity. It is plausible that this compound derivatives could exert antifungal activity through a similar mechanism.

In the context of cancer therapy, derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes critical for cancer cell survival. For example:

p97 Inhibitors: A series of 1,2,4-triazole-based compounds have been optimized as allosteric inhibitors of the AAA+ ATPase p97, a key regulator of protein homeostasis that is a target in cancer therapy. nih.govpitt.edu

STAT3 Inhibitors: Disubstituted 1,2,4-triazoles have been synthesized and evaluated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) enzyme, which is implicated in breast cancer. nih.gov Molecular docking studies for these compounds helped to elucidate the binding interactions within the STAT3 active site. nih.gov

CDK4/CDK6 Inhibitors: Novel indolyl 1,2,4-triazole derivatives have been designed as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are involved in cell cycle progression and are targets in breast cancer. rsc.org

Optimization Strategies for Enhanced Potency and Selectivity

The development of potent and selective drug candidates from a lead compound like this compound involves systematic chemical modifications. The goal is to maximize the desired therapeutic effect while minimizing off-target interactions.

Key optimization strategies for triazole derivatives found in the literature include:

Isosteric Replacement: In the optimization of 1,2,4-triazole-based p97 inhibitors, a benzene (B151609) ring was replaced with an acetylene (B1199291) group (an isosteric replacement). This modification, combined with the specific incorporation of fluorine atoms, led to compounds with nanomolar potency. nih.gov

Scaffold Hopping and Hybridization: Another common strategy is to combine the 1,2,4-triazole core with other known pharmacophores. For instance, creating hybrids of 1,2,4-triazoles with fluoroquinolone antibiotics has resulted in compounds with excellent activity against a broad range of pathogens. mdpi.com Similarly, creating derivatives that incorporate nalidixic acid has yielded compounds with significant antibacterial potency. mdpi.com

Systematic Substituent Modification: As discussed in SAR studies, systematically altering the substituents on the aromatic rings can fine-tune the electronic and steric properties of the molecule to improve binding affinity and selectivity. For instance, in a series of 1H-1,2,3-triazole-4-carboxamides designed as Pregnane X Receptor (PXR) inhibitors, extensive modification of substituents led to the discovery of a highly potent and selective inverse agonist. nih.gov This involved exploring a wide range of chemical groups to probe the binding pocket of the receptor. nih.gov

For this compound, a rational optimization approach would involve synthesizing analogs with modifications at several key positions:

The Phenyl Ring: Replacing the bromine atom with other halogens (Cl, F) or with electron-donating groups (e.g., methoxy, methyl) to probe the effect on activity. The position of the substituent could also be varied (ortho, meta, para).

The Phenacyl Linker: Modifying the length or rigidity of the linker between the phenyl and triazole rings could optimize the orientation of these two key moieties.

The Triazole Ring: Although the 1,2,4-triazole is likely essential for activity, substitution at the available carbon atom could be explored to enhance interactions with the target protein.

These strategies, guided by computational modeling and biological testing, can systematically refine the structure of this compound to produce derivatives with superior potency and a more desirable pharmacological profile.

Interactive Table: Optimization Strategies for Triazole Derivatives

Strategy Example Application Outcome Reference
Isosteric Replacement Benzene-to-acetylene replacement in p97 inhibitors Nanomolar biochemical and cell-based potency nih.gov
Scaffold Hybridization Combining 1,2,4-triazole with fluoroquinolones Excellent activity against multiple bacterial pathogens mdpi.com

Future Directions and Advanced Research Perspectives

Development of Novel 1,2,4-Triazole (B32235) Based Therapeutics

The 1,2,4-triazole nucleus is a well-established pharmacophore, present in a variety of clinically approved drugs. nih.gov Its metabolic stability, capacity for hydrogen bonding, and ability to enhance the solubility of drug candidates contribute to its prevalence in medicinal chemistry. mdpi.com Future research will likely focus on the rational design and synthesis of new 1,2,4-triazole derivatives with enhanced potency and selectivity against a wide array of diseases.

Key areas for therapeutic development include:

Anticancer Agents: The 1,2,4-triazole scaffold is a privileged core in the development of anticancer drugs. mdpi.com Researchers are actively exploring modifications to the 1,2,4-triazole core to improve efficacy against various cancer cell lines, including breast, liver, and lung cancer. scispace.com Future work will likely involve the synthesis of novel derivatives that target specific cancer-related enzymes like kinases and topoisomerases, interfere with DNA, or modulate apoptotic pathways. mdpi.com

Antifungal Agents: With the rise of drug-resistant fungal infections, there is a pressing need for new antifungal agents. The 1,2,4-triazole core is a key component in widely used antifungal drugs like fluconazole (B54011) and itraconazole. rsc.orgresearchgate.net Future research will aim to develop novel triazole derivatives that can overcome existing resistance mechanisms and exhibit a broader spectrum of activity against pathogenic fungi.

Antibacterial and Antitubercular Agents: The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial compounds. mdpi.com 1,2,4-triazole derivatives have demonstrated significant antibacterial and antitubercular activity. nih.govmdpi.com Future efforts will likely focus on optimizing these derivatives to enhance their potency and broaden their spectrum of activity against clinically relevant bacterial pathogens, including Mycobacterium tuberculosis.

Antiviral Agents: 1,2,4-triazoles have shown promise as antiviral agents. nih.gov Continued research in this area will involve the design and synthesis of new derivatives with activity against a range of viruses.

Other Therapeutic Areas: The therapeutic potential of 1,2,4-triazoles extends beyond infectious diseases and cancer. They have been investigated for a multitude of other biological activities, including anticonvulsant, anti-inflammatory, analgesic, and antidepressant effects. rsc.org Future research will continue to explore the potential of this versatile scaffold in these and other therapeutic areas.

Therapeutic AreaExamples of Investigated ActivitiesKey Research Focus
Oncology Kinase inhibition, Aromatase inhibition, Tubulin modulationImproved selectivity for cancer cells, overcoming drug resistance
Infectious Diseases Antifungal, Antibacterial, Antiviral, AntitubercularBroad-spectrum activity, combating drug-resistant strains
Neurology Anticonvulsant, Antidepressant, NeuroprotectiveTargeting specific receptors and enzymes in the central nervous system
Inflammation Anti-inflammatory, AnalgesicDevelopment of potent and selective anti-inflammatory agents

Exploration of Metal Complexes and Hybrid Systems with 1,2,4-Triazole Ligands

The coordination chemistry of 1,2,4-triazole and its derivatives offers a promising avenue for the development of novel therapeutic and functional materials. The nitrogen atoms in the triazole ring act as excellent donor sites for metal ions, leading to the formation of stable coordination complexes. wikipedia.org

Future research in this area will likely focus on:

Enhanced Biological Activity: Metal complexes of 1,2,4-triazole derivatives have often been shown to possess enhanced biological activity compared to the free ligands. researchgate.netnih.gov This is attributed to factors such as changes in lipid solubility, stereochemistry, and the introduction of a new mode of action upon coordination to a metal center. Future studies will explore the synthesis and biological evaluation of a wider range of metal complexes with various transition metals to identify candidates with superior therapeutic properties, including anticancer, antibacterial, and antifungal activities. researchgate.netnih.govresearchgate.net

Hybrid Molecules: The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery. mdpi.com Future research will focus on the design and synthesis of hybrid molecules that incorporate a 1,2,4-triazole moiety alongside other bioactive scaffolds. researchgate.netmdpi.com This approach aims to create multifunctional molecules with improved efficacy, reduced side effects, and the ability to overcome drug resistance. mdpi.com

Targeted Drug Delivery: Metal complexes can be designed to target specific biological molecules or cellular compartments. The unique properties of metal complexes, such as their redox activity and ability to interact with biomolecules, can be harnessed for targeted drug delivery and therapy.

SystemRationale for DevelopmentPotential Applications
Metal Complexes Enhanced biological activity, novel mechanisms of action, potential for targeted delivery.Anticancer, antimicrobial, catalytic applications.
Hybrid Systems Synergistic effects, multi-target activity, overcoming drug resistance.Development of novel therapeutics with improved efficacy and safety profiles.

Further In Silico and Experimental Validation of Mechanistic Pathways

A deeper understanding of the molecular mechanisms by which 1,2,4-triazole derivatives exert their biological effects is crucial for the rational design of more effective therapeutic agents. The integration of computational and experimental approaches will be instrumental in elucidating these mechanisms.

Future research will likely involve:

In Silico Studies: Computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the binding modes of 1,2,4-triazole derivatives to their biological targets and for identifying key structural features responsible for their activity. rsc.orgpensoft.netresearchgate.netijper.org These in silico approaches can guide the design of new compounds with improved affinity and selectivity. nih.gov

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental investigations. This includes techniques such as X-ray crystallography to determine the three-dimensional structures of ligand-protein complexes, as well as a variety of biochemical and cellular assays to confirm the mechanism of action.

Elucidation of Decomposition Pathways: Understanding the thermal decomposition pathways of 1,2,4-triazole derivatives is important for assessing their stability and potential applications in energetic materials. acs.org Theoretical studies can provide insights into these complex reaction mechanisms.

MethodologyPurposeExpected Outcome
Molecular Docking Predict binding affinity and orientation of ligands in the active site of a target protein.Identification of key interactions and guidance for lead optimization.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of ligand-protein complexes over time.Assessment of complex stability and conformational changes.
QSAR Studies Correlate chemical structure with biological activity.Development of predictive models for designing new compounds with enhanced activity.
X-ray Crystallography Determine the precise 3D structure of molecules and their complexes.Definitive experimental validation of binding modes predicted by in silico methods.

Potential Non-Pharmacological Applications (e.g., Anti-corrosion, Molecular Switches)

Beyond their therapeutic potential, 1,2,4-triazole derivatives are being explored for a range of non-pharmacological applications, leveraging their unique chemical and physical properties.

Future research directions in this area include:

Corrosion Inhibitors: The presence of heteroatoms (nitrogen) and π-electrons in the 1,2,4-triazole ring enables these molecules to adsorb onto metal surfaces and form a protective layer, thereby inhibiting corrosion. mdpi.commdpi.comktu.ltnih.gov 1,2,4-triazoles have shown effectiveness in protecting various metals and alloys, such as carbon steel and aluminum brass, in corrosive environments. mdpi.comktu.lt Future research will focus on developing more efficient and environmentally friendly triazole-based corrosion inhibitors for industrial applications.

Molecular Switches: Certain 1,2,4-triazole derivatives have been shown to exhibit thermochromic properties, changing color in response to temperature changes. rsc.orgresearcher.life This property makes them potential candidates for the development of molecular switches, which are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or temperature. rsc.orgresearcher.life Future investigations will aim to design and synthesize novel 1,2,4-triazole-based systems with tunable switching properties for applications in molecular electronics and smart materials. nih.gov

Other Material Science Applications: The versatile chemistry of 1,2,4-triazoles also lends itself to applications in other areas of material science, such as the development of energetic materials, polymers, and ligands in coordination chemistry for the synthesis of functional materials with interesting magnetic or optical properties. nih.govrsc.org

ApplicationUnderlying PrincipleFuture Research Focus
Anti-corrosion Adsorption on metal surfaces via heteroatoms and π-electrons, forming a protective film.Development of highly efficient, eco-friendly corrosion inhibitors for diverse industrial needs.
Molecular Switches Reversible changes in molecular structure and properties in response to external stimuli (e.g., temperature).Design of novel triazole-based switches with tailored photo- and thermo-responsive behaviors for advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.